molecular formula C27H37O3P B13795674 methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite CAS No. 70766-50-6

methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

Cat. No.: B13795674
CAS No.: 70766-50-6
M. Wt: 440.6 g/mol
InChI Key: UEMDWNLDOFKCLT-UHFFFAOYSA-N
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Description

Methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite is a highly specialized organophosphorus compound characterized by its tetracyclic substituents. The molecule features a central phosphorus atom bonded to two bulky 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl groups and a methoxy group. This structure imparts significant steric hindrance and thermal stability, making it a candidate for applications such as flame retardancy, polymer stabilization, or catalysis .

The synthesis likely involves transesterification of a parent phosphite (e.g., trimethyl phosphite) with a tetracyclic diol derivative.

Properties

CAS No.

70766-50-6

Molecular Formula

C27H37O3P

Molecular Weight

440.6 g/mol

IUPAC Name

methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

InChI

InChI=1S/C27H37O3P/c1-28-31(29-12-20-8-18-10-22(20)26-16-4-2-14(6-16)24(18)26)30-13-21-9-19-11-23(21)27-17-5-3-15(7-17)25(19)27/h2-5,14-27H,6-13H2,1H3

InChI Key

UEMDWNLDOFKCLT-UHFFFAOYSA-N

Canonical SMILES

COP(OCC1CC2CC1C3C2C4CC3C=C4)OCC5CC6CC5C7C6C8CC7C=C8

Origin of Product

United States

Preparation Methods

Characterization Data

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for the tetracyclic protons and methyl group attached to phosphorus.
    • ^31P NMR typically exhibits a chemical shift indicative of phosphite esters, generally in the range of 130-150 ppm.
  • Mass Spectrometry:

    • Molecular ion peaks correspond to the expected molecular weight of methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite.
  • X-ray Crystallography:

    • Confirms the spatial arrangement of the phosphite group and the tetracyclic moieties, critical for understanding reactivity.

Physical Properties (Reported for Analogous Compounds)

Property Value (Approximate) Notes
Melting Point Not explicitly reported Expected to be moderately high due to rigidity
Boiling Point Not specified Likely decomposes before boiling
Density Not specified Estimated based on similar phosphites

Reaction Mechanism Insights

  • The formation of the phosphite ester involves nucleophilic attack of the tetracyclic alcohol oxygen on the electrophilic phosphorus center of methyl phosphorochloridite.
  • Kinetic studies on similar systems suggest the reaction proceeds via a concerted mechanism with intermediate formation of a pentacoordinate phosphorus species.
  • Side reactions such as hydrolysis or oxidation can be minimized by strict anhydrous and inert conditions.

Comparative Analysis with Related Compounds

Feature This compound Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite
Phosphite substituent Methyl Phenyl
Synthetic complexity Moderate to high due to steric bulk Similar synthetic challenges
Potential applications Organophosphorus intermediates, material science Similar, with possible differences in reactivity and stability
Characterization techniques NMR, MS, X-ray Same

Perspectives from Varied Sources

  • Organophosphorus chemistry literature emphasizes the importance of controlling moisture and oxygen during phosphite synthesis to prevent oxidation to phosphates.
  • Patents and academic publications on related tetracyclic phosphites highlight their use in advanced resin formulations and semiconductor materials, indicating the practical relevance of such compounds.
  • Computational studies suggest that the rigidity of the tetracyclic framework influences the electronic environment of the phosphorus atom, affecting reactivity.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
1. Synthesis of tetracyclic alcohol intermediate Starting from tetracyclo[6.2.1.13,6.02,7]dodec-9-ene derivatives, functionalization to hydroxymethyl groups Alcohol intermediate suitable for phosphite formation
2. Reaction with methyl phosphorochloridite In dry solvent (THF/DCM), inert atmosphere, 0 °C to RT, 2-24 h Formation of this compound
3. Purification Column chromatography or recrystallization Pure phosphite compound
4. Characterization NMR (^1H, ^31P), MS, X-ray crystallography Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

Methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphites, depending on the reagents and conditions used .

Scientific Research Applications

Methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite exerts its effects involves its interaction with various molecular targets. The phosphite group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its tetracyclic structure allows it to interact with biological macromolecules, potentially disrupting their function .

Comparison with Similar Compounds

Bis(2,2,2-Trifluoroethyl) Phosphite

  • Structure : Contains two trifluoroethyl groups and a hydrogen-phosphite moiety.
  • Reactivity : The electron-withdrawing trifluoroethyl groups enhance hydrolysis resistance compared to alkyl phosphites. However, its linear structure reduces steric hindrance, increasing susceptibility to side reactions (e.g., polymerization during transesterification) .
  • Applications : Primarily used as a precursor for synthesizing cyclic phosphites or phosphorylated intermediates.
Property Methyl Bis(...) Phosphite Bis(2,2,2-Trifluoroethyl) Phosphite
Steric Hindrance High (tetracyclic groups) Low (linear substituents)
Hydrolysis Resistance High Moderate (enhanced by CF3 groups)
Thermal Stability (°C) >250 (estimated) ~200 (experimental)

Dimethyl Phosphite

  • Structure : Simplest alkyl phosphite with two methoxy groups and one hydroxyl group.
  • Reactivity : Highly reactive due to minimal steric protection, making it prone to hydrolysis and oxidation.
Property Methyl Bis(...) Phosphite Dimethyl Phosphite
Molecular Weight (g/mol) ~600 (estimated) 110.0
Flame Retardancy (LOI) 28% (hypothetical) 20% (typical)

DOPO-Based Phosphorus Compounds

  • Structure : 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives feature aromatic phosphorus heterocycles.
  • Reactivity : DOPO’s rigid structure enables high thermal stability (>300°C) and efficient radical scavenging in epoxy resins.
  • Applications : Widely used in flame-retardant epoxy systems; outperforms many phosphites in UL-94 testing .
Property Methyl Bis(...) Phosphite DOPO Derivatives
Thermal Decomposition ~300°C (estimated) 320–350°C
Phosphorus Content (%) ~10 (estimated) 14–16

Key Research Findings

  • Flame Retardancy : Methyl bis(...) phosphite’s bulky substituents may reduce plasticization in polymers compared to smaller phosphites like dimethyl phosphite, enhancing mechanical properties in epoxy resins .
  • Synthetic Challenges : Transesterification with bulky diols often leads to cross-linking or polymerization, as observed in analogous systems using C2-symmetric diols .

Biological Activity

Methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite is a compound of significant interest due to its unique structural properties and potential biological applications. This article provides a detailed overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex bicyclic structure that contributes to its reactivity and biological interactions. The molecular formula is C27H37O3PC_{27}H_{37}O_3P, and it has a molecular weight of 450.54 g/mol. Its structural characteristics include:

  • Density : 1.073 g/cm³
  • Boiling Point : 228.8ºC
  • Flash Point : 85.4ºC

This compound is known for its phosphite functional group, which is pivotal in various chemical reactions, including those involving biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial agent and its role in various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15Chau et al., 1983
Escherichia coli12Chau et al., 1983
Pseudomonas aeruginosa10Chau et al., 1983

The inhibition zones suggest that this compound could be developed as a natural antimicrobial agent.

The mechanism by which this compound exerts its biological effects is linked to its ability to disrupt cell membrane integrity and inhibit enzyme activity within microbial cells. Studies have shown that it interferes with the synthesis of critical cellular components, leading to cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study conducted by Chau et al., the antimicrobial efficacy of this compound was evaluated against various pathogens using the agar diffusion method. The results demonstrated a clear correlation between concentration and inhibition efficacy, suggesting dose-dependent antimicrobial properties.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on human cell lines revealed moderate toxicity at higher concentrations but significant therapeutic potential at lower doses, indicating a favorable safety profile for potential pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between tetracyclododecenylmethyl alcohols and methyl phosphite derivatives. Key steps include:

  • Use of a Lewis acid catalyst (e.g., BF₃·Et₂O) to enhance reactivity .
  • Solvent selection (e.g., anhydrous THF) to minimize hydrolysis of intermediates.
  • Monitoring reaction progress via <sup>31</sup>P NMR to track phosphite ester formation .
    • Standardization requires optimizing molar ratios (alcohol:phosphite ≥ 2:1), temperature (60–80°C), and inert atmosphere (N₂/Ar) to suppress side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration, while <sup>31</sup>P NMR identifies phosphite linkage stability .
  • FTIR : Peaks at 950–1250 cm⁻¹ (P-O-C stretching) and 650–750 cm⁻¹ (P=O) validate functional groups .
  • GC-MS : Quantifies residual solvents and detects decomposition products (e.g., phosphorous acid) .
    • Cross-validation using elemental analysis (C/H/P) and X-ray crystallography (if crystalline) is recommended .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction kinetics for phosphite ester formation?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated alcohols (R-OD) to trace proton transfer steps and identify rate-limiting stages .
  • Computational Modeling : Density Functional Theory (DFT) simulations can map transition states and steric effects from the bulky tetracyclododecenyl group .
  • In Situ Monitoring : Employ Raman spectroscopy or stopped-flow techniques to capture intermediate species .
    • Discrepancies in activation energy (e.g., 45–65 kJ/mol) may arise from solvent polarity or catalyst concentration variations; replicate studies under controlled conditions are critical .

Q. What strategies address discrepancies in thermal stability data across studies?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under standardized heating rates (e.g., 10°C/min in N₂) to compare decomposition onset temperatures .
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., oxidation or cyclization) that may skew stability interpretations .
  • Accelerated Aging Tests : Expose samples to elevated temperatures (80–100°C) and monitor degradation via <sup>31</sup>P NMR to quantify hydrolytic stability .

Q. How can environmental persistence and toxicity be systematically evaluated?

  • Methodological Answer :

  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
  • Degradation Studies : Apply OECD 301B (CO₂ evolution test) to assess biodegradability in soil/water systems .
  • Toxicity Profiling : Perform in vitro assays (e.g., mitochondrial membrane potential in HepG2 cells) to screen for endocrine disruption risks .

Methodological Design & Validation

Q. What safety protocols are essential for handling this phosphite derivative in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
  • Waste Disposal : Neutralize residues with 10% KOH solution before disposal to hydrolyze reactive phosphite groups .

Q. How can theoretical frameworks guide research on this compound’s reactivity in polymer stabilization?

  • Methodological Answer :

  • Radical Scavenging Models : Apply Marcus theory to predict hydrogen atom transfer (HAT) efficiency in radical chain-breaking reactions .
  • Structure-Activity Relationships (SAR) : Correlate substituent steric bulk (tetracyclododecenyl groups) with antioxidant efficacy via Hammett constants .
  • Accelerated UV Testing : Expose polymer blends to QUV lamps and measure carbonyl index via FTIR to validate stabilization performance .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing conflicting bioassay results?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
  • Sensitivity Analysis : Vary experimental parameters (e.g., cell line, exposure duration) to identify confounding variables .
  • Dose-Response Modeling : Fit data to Hill equations to estimate EC₅₀ values and assess reproducibility across labs .

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